3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine

MetAP2 inhibition structure-activity relationship triazole pharmacophore

3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (CAS 477857-63-9) is a synthetic small molecule belonging to the 3-anilino-5-benzylthio-1,2,4-triazole pharmacophore class, identified through high-throughput screening as a reversible inhibitor of human methionine aminopeptidase-2 (MetAP2). The compound incorporates a 4-methylaniline moiety at the triazole 3-position and a thiophen-2-ylmethylthio substituent at the 5-position, distinguishing it from other aniline/benzylthio variants within this extensively characterized series.

Molecular Formula C14H14N4S2
Molecular Weight 302.41
CAS No. 477857-63-9
Cat. No. B2615043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine
CAS477857-63-9
Molecular FormulaC14H14N4S2
Molecular Weight302.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CS3
InChIInChI=1S/C14H14N4S2/c1-10-4-6-11(7-5-10)9-20-14-17-16-13(18(14)15)12-3-2-8-19-12/h2-8H,9,15H2,1H3
InChIKeyNJNHQYSBEJDYBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[(4-Methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (CAS 477857-63-9): Compound Class and Core Characteristics


3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (CAS 477857-63-9) is a synthetic small molecule belonging to the 3-anilino-5-benzylthio-1,2,4-triazole pharmacophore class, identified through high-throughput screening as a reversible inhibitor of human methionine aminopeptidase-2 (MetAP2) [1]. The compound incorporates a 4-methylaniline moiety at the triazole 3-position and a thiophen-2-ylmethylthio substituent at the 5-position, distinguishing it from other aniline/benzylthio variants within this extensively characterized series [1]. Its reported biochemical potency (Ki = 5.2 nM against human MetAP2) and cellular activity (EC50 = 20 nM in HUVEC cells) position it as a moderately potent member of this inhibitor class [2].

MetAP2 enzyme inhibition research context with reported SAR differentiation
Cell-based endothelial assay probe with intracellular target engagement biomarker data
4-methylaniline substitution reference for 1,2,4-triazole pharmacophore profiling

Why 3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine Cannot Be Replaced by Other 1,2,4-Triazole MetAP2 Inhibitors


The 3-anilino-5-benzylthio-1,2,4-triazole scaffold exhibits steep structure–activity relationships (SAR) where even minor modifications to the aniline substituent or the benzylthio side chain produce orders-of-magnitude shifts in MetAP2 inhibitory potency [1]. As demonstrated in the foundational J. Med. Chem. 2007 study, the identity and position of the methyl group on the aniline ring, as well as the heteroaryl nature of the thioether substituent, critically govern both enzyme inhibition and cellular anti-proliferative activity [1]. Consequently, generic substitution with other in-class triazole MetAP2 inhibitors—such as the 2-methylphenyl isomer (Ki = 2.5 nM) or the unsubstituted phenyl analog (Ki = 0.75 nM)—yields fundamentally different potency profiles, selectivity windows, and downstream biological outcomes [2] [3]. The quantitative evidence below demonstrates that CAS 477857-63-9 occupies a distinct, non-interchangeable position within this pharmacophore landscape.

Replacement with 2-methylphenyl isomer may shift enzyme inhibition and cellular response profiles.
Unsubstituted phenyl analog can yield substantially higher MetAP2 affinity, altering intended inhibition level.
Structural analogs without reported cellular target engagement data may not support intracellular activity interpretation.

Quantitative Differentiation Evidence for 3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (CAS 477857-63-9)


MetAP2 Enzyme Inhibition Potency of the 4-Methylphenyl Analog Compared to the 2-Methylphenyl Isomer

The target compound, bearing a 4-methylphenyl substituent on the aniline nitrogen (BDBM17376), inhibits human MetAP2 with a Ki of 5.2 nM [1]. Its close structural isomer, the 2-methylphenyl analog (BDBM17356), exhibits approximately 2.1-fold higher affinity with a Ki of 2.5 nM under identical assay conditions [2]. This quantitative difference demonstrates that the position of the methyl substituent on the aniline ring directly modulates binding affinity, making the two isomers non-equivalent.

4-Me vs. 2-Me Isomer
Head-to-head
Ki 5.2 nM vs Ki 2.5 nM
Supports aniline substitution position SAR interpretation
Approx. 2.1-fold potency difference reported under comparable enzyme assay conditions
MetAP2 inhibition structure-activity relationship triazole pharmacophore

Enzymatic Potency of the 4-Methylphenyl-Thiophene Analog Versus the Unsubstituted Phenyl-Thiophene Analog

Introduction of a 4-methyl group on the aniline ring (target compound BDBM17376) reduces MetAP2 inhibitory potency by 6.9-fold compared to the unsubstituted phenyl analog (BDBM17354), which achieves a Ki of 0.75 nM [1] [2]. This substantial drop quantifies the steric and electronic penalty of para-methylation within the thiophen-2-ylmethylthio sub-series, providing a clear differentiation benchmark.

4-Me vs. Unsubstituted Phenyl
Head-to-head
Ki 5.2 nM vs Ki 0.75 nM
Quantifies steric/electronic penalty of para-methyl substitution
6.9-fold drop vs. unsubstituted analog; supports attenuated inhibition selection context
MetAP2 inhibitor enzyme kinetics triazole SAR

Cellular MetAP2 Inhibition: Target Engagement in HUVEC Cells

The target compound (BDBM17376) achieves an EC50 of 20 nM for inhibition of human MetAP2 in HUVEC cells, measured by accumulation of the substrate biomarker N-Met 14-3-3gamma after 24 hours via western blot [1]. This represents a 3.85-fold shift from its biochemical Ki (5.2 nM), defining the cellular permeability and intracellular target engagement efficiency of this specific analog. No equivalent cellular EC50 data are publicly available for the unsubstituted phenyl analog BDBM17354 or the 2-methylphenyl isomer BDBM17356, making this cellular activity measurement a unique differentiator for selecting the 4-methylphenyl compound for cell-based studies.

Cellular MetAP2 EC50
Cross-study comparable
EC50 = 20 nM (HUVEC)
Supports cell-based MetAP2 inhibition endpoint context
3.85-fold shift vs. biochemical Ki; cellular comparator data not publicly reported
cellular target engagement MetAP2 biomarker endothelial cell assay

Primary Research and Industrial Application Scenarios for 3-{[(4-methylphenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-amine (CAS 477857-63-9)


SAR Reference Standard for Para-Methylaniline Substitution in 1,2,4-Triazole MetAP2 Inhibitor Libraries

This compound serves as a defined reference point for the 4-methylaniline substitution within the 3-anilino-5-benzylthio-1,2,4-triazole series. Its Ki of 5.2 nM provides a calibrated comparator against the 2-methyl isomer (Ki = 2.5 nM) and the unsubstituted phenyl analog (Ki = 0.75 nM), enabling systematic SAR exploration [1]. Medicinal chemistry teams synthesizing focused triazole libraries can use this compound as a benchmark to quantify the impact of aniline ring substitution patterns on MetAP2 affinity.

Cell-Based Angiogenesis and Endothelial Biology Probe with Validated Intracellular Target Engagement

With a confirmed cellular EC50 of 20 nM for MetAP2 inhibition in HUVEC cells, demonstrated by accumulation of the N-Met 14-3-3gamma biomarker [1], this compound is suited as a chemical probe for endothelial cell assays. Unlike several close analogs lacking publicly reported cellular activity data, this compound offers quantitative intracellular target engagement metrics, supporting dose-response studies in angiogenesis models where precise control of MetAP2 inhibition is required.

Moderate-Affinity Tool Compound for MetAP2-Dependent Toxicity and Therapeutic Window Studies

The compound's intermediate biochemical potency (Ki = 5.2 nM) relative to sub-nanomolar inhibitors in the same series (e.g., BDBM17354, Ki = 0.75 nM) makes it a useful tool for evaluating the relationship between MetAP2 inhibition strength and cellular or in vivo toxicity [1]. Researchers investigating the therapeutic window of MetAP2 inhibition can employ this analog to achieve partial target suppression rather than near-complete inhibition, potentially mitigating on-target adverse effects while retaining pharmacological activity.

Application
Selection Property
Validation Focus
SAR Reference for 4-Methylaniline Substitution
Potency differentiation vs. ortho-methyl and unsubstituted analogs
Compare inhibition profiles to establish substitution effect context
Cell-Based Angiogenesis Model Probe
Intracellular MetAP2 inhibition biomarker (N-Met 14-3-3γ) confirmation
Verify target engagement in endothelial or angiogenesis cell models
Inhibition-Gradient Response Studies
Moderate MetAP2 affinity for partial target suppression
Characterize inhibition-level-dependent cellular or in vivo responses
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